molecular formula C16H23NO6 B2779872 N-[2-(2,5-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 1093406-66-6

N-[2-(2,5-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No. B2779872
CAS RN: 1093406-66-6
M. Wt: 325.361
InChI Key: BPBFLUFQHFBBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,5-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide, also known as Compound X, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects.

Scientific Research Applications

Anticonvulsant Activity

The compound's derivatives have been investigated for their potential anticonvulsant effects. Research has demonstrated that certain acetamide derivatives exhibit significant anticonvulsant activity, with one study highlighting the effectiveness of racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide. This compound showed promise in mouse models for minimizing seizures, indicating potential applications in treating epilepsy or other seizure disorders. The mechanism of action includes inhibition of voltage-gated sodium currents and enhancement of GABAergic effects, contributing to its anticonvulsant properties (Pękala, Waszkielewicz, Szneler, Walczak, & Marona, 2011).

Potential Pesticide Applications

Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, similar in structure, have been characterized and proposed as potential pesticides. These derivatives demonstrate the versatility of acetamide compounds in agricultural applications, suggesting that N-[2-(2,5-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide could be explored for similar uses. This application is significant for developing new, potentially less harmful pesticides for environmental and agricultural use (Olszewska, Tarasiuk, & Pikus, 2009).

Environmental Applications

The compound's derivatives have shown efficacy in degrading toxic organophosphates, indicating potential use in environmental detoxification. One study on the oxime 2-(hydroxyimino)-N-phenyl-acetamide, a structurally related compound, reported a 107-fold rate enhancement over spontaneous hydrolysis in dephosphorylating organophosphates. This suggests that N-[2-(2,5-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide and its derivatives could be valuable in creating safer environments by neutralizing harmful organophosphate compounds commonly found in pesticides and nerve agents (Manfredi, Demos, Wanderlind, Silva, Pinto, Souza, & Nome, 2016).

Analytical Chemistry Applications

Research has also explored the use of acetamide derivatives as fluorescent probes for the sensitive detection of carbonyl compounds in environmental samples. This application is critical for monitoring pollutants and ensuring water quality. A derivative demonstrated as a molecular probe highlights the broader potential for N-[2-(2,5-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide in developing sensitive analytical methods for environmental monitoring (Houdier, Perrier, Defrancq, & Legrand, 2000).

properties

IUPAC Name

N-[2-(2,5-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-8-4-5-9(2)11(6-8)22-16-13(17-10(3)19)15(21)14(20)12(7-18)23-16/h4-6,12-16,18,20-21H,7H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBFLUFQHFBBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,5-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.